molecular formula C13H9BrO2 B3277085 3-(4-Bromophenoxy)benzaldehyde CAS No. 65295-62-7

3-(4-Bromophenoxy)benzaldehyde

Cat. No.: B3277085
CAS No.: 65295-62-7
M. Wt: 277.11 g/mol
InChI Key: KPLSAAJEPBBHQI-UHFFFAOYSA-N
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Description

3-(4-Bromophenoxy)benzaldehyde is an organic compound with the molecular formula C13H9BrO2. It is a derivative of benzaldehyde where a bromophenoxy group is attached to the benzene ring. This compound is significant in various chemical syntheses and serves as an intermediate in the production of other complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenoxy)benzaldehyde typically involves the bromination of 3-phenoxybenzaldehyde. One common method includes the use of ammonium nitrate and N-bromosuccinimide in acetonitrile at room temperature. The reaction mixture is stirred for several hours and then quenched with a saturated aqueous solution of sodium thiosulfate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromophenoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(4-Bromophenoxy)benzaldehyde is utilized in multiple scientific research fields:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenoxy)benzaldehyde involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The aldehyde group can form Schiff bases with amines, which is crucial in biochemical applications .

Comparison with Similar Compounds

  • 4-(4-Bromophenoxy)benzaldehyde
  • 3-(4-Chlorophenoxy)benzaldehyde
  • 3-(4-Fluorophenoxy)benzaldehyde

Comparison: 3-(4-Bromophenoxy)benzaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and fluoro analogs. The bromine atom’s larger size and higher polarizability can lead to different interaction patterns in chemical and biological systems .

Properties

IUPAC Name

3-(4-bromophenoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO2/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLSAAJEPBBHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001306302
Record name 3-(4-Bromophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65295-62-7
Record name 3-(4-Bromophenoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65295-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001306302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9.60 Grams (0.060 mole) of bromine were added dropwise to 9.90 g (0.050 mole) of m-phenoxybenzaldehyde at 0° C. taking a period of 1 hour with vigorous stirring. After the addition was finished, the reaction was continued for a further 3 hours at the same temperature. The unreacted bromine was distilled off under reduced pressure from the reaction system to obtain m-(p-bromophenoxy)benzaldehyde (No. 9 in Table 2).
Quantity
0.06 mol
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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